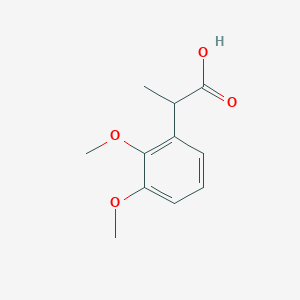
1-benzyl-6-bromo-3-ethyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-6-bromo-3-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the sixth position, and an ethyl group at the third position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, the reaction of 2-bromo-6-ethylbenzaldehyde with phenylhydrazine followed by cyclization can yield the desired indazole derivative. The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or hydrazines.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indazoles with various functional groups at the sixth position.
- N-oxides or reduced derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-6-bromo-3-ethyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its derivatives have shown promising activity against various biological targets.
Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding in biological systems.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-benzyl-6-bromo-3-ethyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-ethyl-1H-indazole: Lacks the bromine atom at the sixth position.
6-Bromo-3-ethyl-1H-indazole: Lacks the benzyl group at the first position.
1-Benzyl-6-bromo-1H-indazole: Lacks the ethyl group at the third position.
Uniqueness: 1-Benzyl-6-bromo-3-ethyl-1H-indazole is unique due to the combination of substituents at the first, third, and sixth positions, which can significantly influence its biological activity and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C16H15BrN2 |
|---|---|
Molekulargewicht |
315.21 g/mol |
IUPAC-Name |
1-benzyl-6-bromo-3-ethylindazole |
InChI |
InChI=1S/C16H15BrN2/c1-2-15-14-9-8-13(17)10-16(14)19(18-15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
PTINMYFLLIUAIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B8482349.png)









![3-Bromofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8482427.png)
![tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate](/img/structure/B8482434.png)


